![molecular formula C15H11N3O B11057440 5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one](/img/structure/B11057440.png)
5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-ISOINDOLO[1,2-B][1,3,4]BENZOTRIAZEPIN-5(8H)-ONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique tricyclic structure, which includes an isoindole and a benzotriazepine moiety. The compound’s structural complexity and potential biological activities make it a valuable subject for scientific investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-ISOINDOLO[1,2-B][1,3,4]BENZOTRIAZEPIN-5(8H)-ONE typically involves multi-step protocols. One common approach starts with the preparation of an isoindole intermediate, which is then subjected to cyclization reactions to form the benzotriazepine ring. Key reagents often include isatin or its derivatives, which undergo condensation reactions with various amines and hydrazines .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6H-ISOINDOLO[1,2-B][1,3,4]BENZOTRIAZEPIN-5(8H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, often involving halogenated derivatives
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogenated compounds, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
6H-ISOINDOLO[1,2-B][1,3,4]BENZOTRIAZEPIN-5(8H)-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities
Mechanism of Action
The mechanism of action of 6H-ISOINDOLO[1,2-B][1,3,4]BENZOTRIAZEPIN-5(8H)-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s tricyclic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
6H-Indolo[2,3-b]quinoxaline: Shares a similar tricyclic structure and exhibits comparable biological activities.
Thiazolo[4,5-b]pyridines: Another class of heterocyclic compounds with potential medicinal applications.
Uniqueness
6H-ISOINDOLO[1,2-B][1,3,4]BENZOTRIAZEPIN-5(8H)-ONE is unique due to its specific combination of isoindole and benzotriazepine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H11N3O |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
11,13-dihydroisoindolo[1,2-b][1,3,4]benzotriazepin-10-one |
InChI |
InChI=1S/C15H11N3O/c19-15-12-7-3-4-8-13(12)16-14-11-6-2-1-5-10(11)9-18(14)17-15/h1-8H,9H2,(H,17,19) |
InChI Key |
DTLBHFNDXRITJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)NN31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


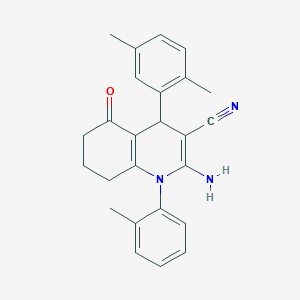
![3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11057372.png)
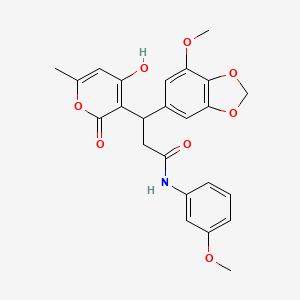
![Ethyl 7-(4-ethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11057377.png)
![4-(2-chloro-4-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11057382.png)

![Cyclopropanecarboxamide, N-[7-[(cyclopropylcarbonyl)amino]-9H-fluoren-2-yl]-](/img/structure/B11057392.png)
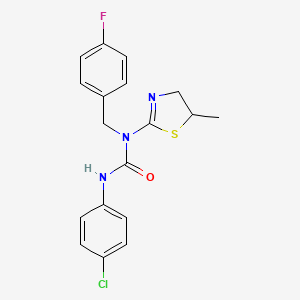
![N-[3-(morpholin-4-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11057400.png)
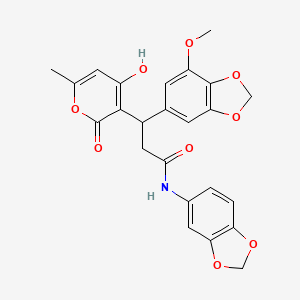
![N-(6-cyano-1,3-benzodioxol-5-yl)-2-({(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl}sulfanyl)acetamide](/img/structure/B11057412.png)
![3-(3-Bromophenyl)-2-[2,2-dicyano-1-(propan-2-ylamino)ethenyl]cyclopropane-1,1,2-tricarbonitrile](/img/structure/B11057426.png)
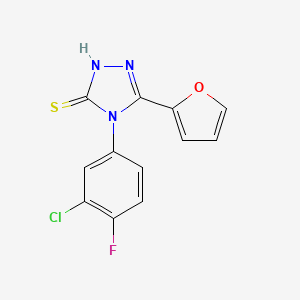
![4-(4-chlorophenyl)-5-(4-hydroxyphenyl)-1,3-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11057439.png)
